molecular formula C17H22N6O6S B118433 N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid CAS No. 158010-68-5

N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid

货号 B118433
CAS 编号: 158010-68-5
分子量: 438.5 g/mol
InChI 键: XZEOVCAIZUBENT-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid, also known as MTXglu, is a novel chemotherapeutic agent that has been shown to be effective in treating various types of cancer. This compound is a conjugate of methotrexate (MTX) and glutamic acid, which enhances its solubility and stability, and improves its pharmacokinetic and pharmacodynamic properties.

作用机制

N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid exerts its anticancer activity by inhibiting the DHFR enzyme, which is involved in the synthesis of thymidylate, a precursor of DNA. By inhibiting DHFR, this compound reduces the availability of thymidylate, which leads to DNA damage and cell death. This compound also inhibits the activity of other enzymes involved in folate metabolism, such as thymidylate synthase and glycinamide ribonucleotide formyltransferase.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces G1 cell cycle arrest by upregulating p21 and p27, and downregulating cyclin D1 and cyclin E. This compound also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, and activates pro-apoptotic proteins, such as Bax and Bak. In addition, this compound reduces the production of reactive oxygen species (ROS) and inhibits the activity of NF-κB, a transcription factor that promotes cell survival and proliferation.

实验室实验的优点和局限性

One of the major advantages of N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid is its high potency and selectivity against cancer cells. It has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer. This compound also has a favorable pharmacokinetic profile, with a longer half-life and lower toxicity compared to MTX. However, this compound has some limitations for lab experiments, such as its high cost, limited commercial availability, and potential for off-target effects.

未来方向

There are several future directions for the development and application of N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid. One area of research is to optimize the synthesis and formulation of this compound to improve its efficacy, stability, and bioavailability. Another direction is to explore the combination of this compound with other chemotherapeutic agents or targeted therapies to enhance its anticancer activity and overcome drug resistance. Furthermore, the use of this compound as a diagnostic tool for cancer detection and monitoring is another potential application that warrants further investigation.

合成方法

N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid can be synthesized by coupling MTX with glutamic acid using a carbodiimide-based coupling agent. The reaction is carried out in anhydrous dimethylformamide (DMF) under mild conditions, and the product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

科学研究应用

N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid has been extensively studied for its anticancer activity in various in vitro and in vivo models. It has been shown to inhibit the growth of cancer cells by targeting the dihydrofolate reductase (DHFR) enzyme, which is essential for DNA synthesis. This compound also induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and PARP cleavage.

属性

CAS 编号

158010-68-5

分子式

C17H22N6O6S

分子量

438.5 g/mol

IUPAC 名称

(2S)-2-[[5-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)propylamino]thiophene-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C17H22N6O6S/c18-13-8(14(26)23-17(19)22-13)2-1-7-20-11-5-4-10(30-11)15(27)21-9(16(28)29)3-6-12(24)25/h4-5,9,20H,1-3,6-7H2,(H,21,27)(H,24,25)(H,28,29)(H5,18,19,22,23,26)/t9-/m0/s1

InChI 键

XZEOVCAIZUBENT-VIFPVBQESA-N

手性 SMILES

C1=C(SC(=C1)NCCCC2=C(NC(=NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1=C(SC(=C1)NCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O

规范 SMILES

C1=C(SC(=C1)NCCCC2=C(NC(=NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。